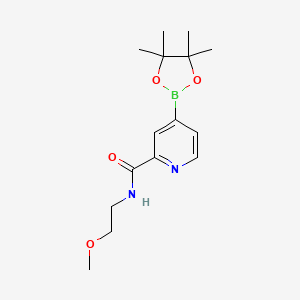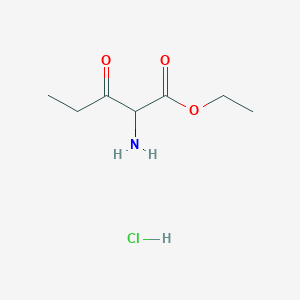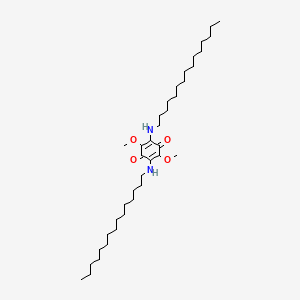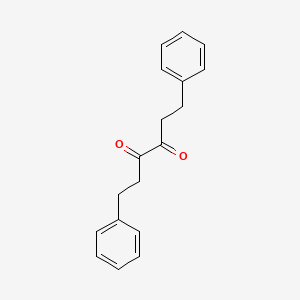
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene, and the process involves C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .
科学的研究の応用
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 has several scientific research applications, including:
Medicinal Chemistry: It has been studied as a potent inhibitor of KDR kinase, which is involved in angiogenesis.
Biological Studies: The compound has shown promise in various biological assays, including antimicrobial and anti-inflammatory activities.
Industrial Applications: Thiazole derivatives, including this compound, are used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 involves its interaction with specific molecular targets. For instance, as a KDR kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting angiogenesis. This interaction is facilitated by the unique conformational preference and binding mode of the compound .
類似化合物との比較
Similar Compounds
N-(3-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound has similar structural features and has been studied for its potential therapeutic applications.
4-(Pyridin-4-yl)thiazol-2-amine: Another thiazole derivative with applications in medicinal chemistry.
Uniqueness
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 is unique due to its potent inhibitory activity against KDR kinase, which is not commonly observed in other similar compounds. Its low molecular weight and selective binding make it a valuable compound for further research and development in medicinal chemistry .
特性
CAS番号 |
479611-88-6 |
|---|---|
分子式 |
C16H19N5O2S2 |
分子量 |
377.5 g/mol |
IUPAC名 |
2-[[4-[(4-methylsulfonylpiperidin-1-yl)methyl]pyridin-2-yl]amino]-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C16H19N5O2S2/c1-25(22,23)14-3-6-21(7-4-14)11-12-2-5-18-15(8-12)20-16-19-10-13(9-17)24-16/h2,5,8,10,14H,3-4,6-7,11H2,1H3,(H,18,19,20) |
InChIキー |
MAUCYALFIUOTRM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1CCN(CC1)CC2=CC(=NC=C2)NC3=NC=C(S3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)


![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)






